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Compound of Interest

Compound Name: 5-Hydroxybenzofuran-3(2H)-one

Cat. No.: B101364

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 5-Hydroxybenzofuran-3(2H)-one. Due to the limited availability of published
experimental spectra for this specific molecule, this document presents predicted data based
on the analysis of structurally similar compounds, alongside detailed, standardized
experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 5-Hydroxybenzofuran-3(2H)-one. These
predictions are derived from established principles of spectroscopy and data from analogous
structures.

Table 1: Predicted *H NMR Data (500 MHz, DMSO-de)
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm
~9.5-105 Singlet (broad) 1H Ar-OH
~7.0-7.2 Doublet 1H H-7
~6.8-7.0 Doublet of doublets 1H H-6
~6.7 - 6.9 Doublet 1H H-4
~4.6-4.8 Singlet 2H H-2

. i 13 -
Chemical Shift (8) ppm Assighment
~195 - 200 C=0 (C-3)
~155 - 160 C-5
~150 - 155 C-7a
~130- 135 C-3a
~120-125 Cc-7
~115-120 C-6
~110- 115 C-14
~70-75 O-CH: (C-2)

ble 3: licted Signifi | :

Wavenumber (cm~?) Intensity Assignment

3400 - 3200 Broad O-H stretch (phenolic)
~1700 Strong C=0 stretch (ketone)
1620 - 1580 Medium C=C stretch (aromatic)
~1280 Strong C-O stretch (aryl ether)
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Table 4: Predicted Mass Spectrometry (El)

Fragmentation
m/z - Relative Intensity (%) Assignment
150 High [M]* (Molecular lon)
122 Medium [M-COJ*
94 Medium [M - CO - COJ*
65 Low [CsHs]+

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

o Sample Preparation: Dissolve 5-10 mg of 5-Hydroxybenzofuran-3(2H)-one in
approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). The use of a deuterated
solvent is crucial to avoid interference from solvent protons in the *H NMR spectrum.[1]

 Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a cryoprobe for
enhanced sensitivity.

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key
parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a
good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence to obtain singlets for all carbon atoms. A wider spectral width (0-220 ppm) is
necessary. Due to the lower natural abundance of 13C, a greater number of scans and a
longer acquisition time are required compared to *H NMR.
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o Data Processing: Process the raw data by applying a Fourier transform, phasing, and
baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO at &
2.50 for *H and 6 39.52 for 13C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

Sample Preparation (Solid): Prepare a potassium bromide (KBr) pellet by grinding a small
amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder
using an agate mortar and pestle.[2] The mixture is then compressed into a thin, transparent
pellet using a hydraulic press.[2] Alternatively, for a quicker analysis, an Attenuated Total
Reflectance (ATR) accessory can be used by placing the solid sample directly onto the ATR
crystal and applying pressure.[2]

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Background Spectrum: Record a background spectrum of the empty sample compartment
(or a blank KBr pellet) to subtract atmospheric and instrumental interferences.

Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.

Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm~! with a
resolution of 4 cm~1. Multiple scans are averaged to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands corresponding to the different
functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a volatile compound, this can be done via a direct insertion probe or by coupling the
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spectrometer to a gas chromatograph (GC-MS).

« lonization (Electron lonization - El): Bombard the sample molecules with a high-energy
electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a
molecular ion ([M]*), and also induces fragmentation.[3][4]

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: Detect the ions, and the resulting signal is processed to generate a mass
spectrum, which is a plot of relative ion abundance versus m/z.

o Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze
the fragmentation pattern to gain structural information.

Visualizations
Spectroscopic Analysis Workflow
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation Pattern
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Predicted EI-MS Fragmentation of 5-Hydroxybenzofuran-3(2H)-one
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Caption: Predicted EI-MS fragmentation pattern.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b101364#spectroscopic-data-of-5-hydroxybenzofuran-
3-2h-one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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